![molecular formula C16H23ClN2 B12924015 (3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-76-8](/img/structure/B12924015.png)
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a 3-chlorobenzyl group and a cyclopentyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the reaction of (S)-pyrrolidin-3-amine with 3-chlorobenzyl chloride and cyclopentyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated benzyl groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(3-Chlorobenzyl)-N-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-propylpyrrolidin-3-amine: Similar structure but with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
820979-76-8 |
|---|---|
Formule moléculaire |
C16H23ClN2 |
Poids moléculaire |
278.82 g/mol |
Nom IUPAC |
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H23ClN2/c17-14-5-3-4-13(10-14)12-19(15-6-1-2-7-15)16-8-9-18-11-16/h3-5,10,15-16,18H,1-2,6-9,11-12H2/t16-/m0/s1 |
Clé InChI |
GTSXLFDBSPIMQV-INIZCTEOSA-N |
SMILES isomérique |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)[C@H]3CCNC3 |
SMILES canonique |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


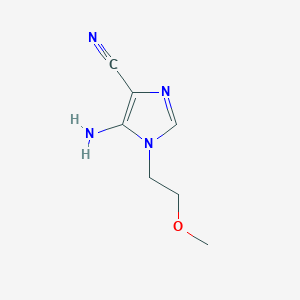

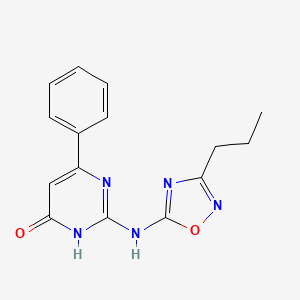


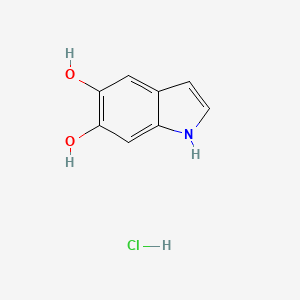



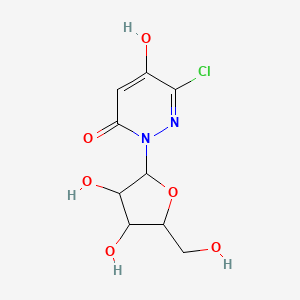
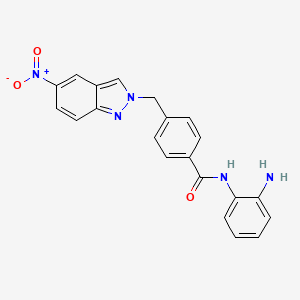
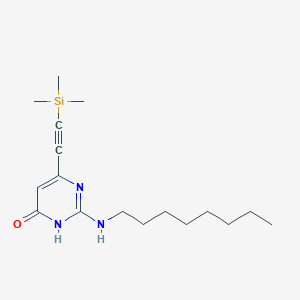

![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)
